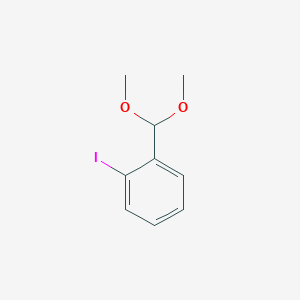

1-(Dimethoxymethyl)-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(dimethoxymethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFWPCWRHNDKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573152 | |

| Record name | 1-(Dimethoxymethyl)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933672-30-1 | |

| Record name | 1-(Dimethoxymethyl)-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Utility of 1-(Dimethoxymethyl)-2-iodobenzene in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Dimethoxymethyl)-2-iodobenzene is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its unique structure, featuring a protected aldehyde ortho to a reactive iodine atom, allows for a range of selective transformations, making it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of its applications, particularly in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic frameworks, supported by experimental data and procedural insights.

Core Applications in Organic Synthesis

The primary utility of this compound stems from the orthogonal reactivity of its two functional groups. The dimethoxymethyl group acts as a stable protecting group for the formyl moiety, which is unreactive under conditions typically employed for carbon-carbon and carbon-heteroatom bond formation at the C-I bond. Subsequent deprotection under mild acidic conditions readily unmasks the aldehyde, making it available for further synthetic manipulations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to palladium(0), initiating a variety of powerful cross-coupling reactions. These reactions enable the introduction of a wide array of substituents at the 2-position of the benzaldehyde precursor.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of biaryl synthesis. This compound can be coupled with various aryl- and heteroarylboronic acids or their esters to generate 2-formylbiaryl compounds. These products are important precursors for a range of larger, conjugated systems.

Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds between this compound and alkenes. This provides a direct route to ortho-formyl stilbenes and other vinylated benzaldehydes, which are valuable intermediates in medicinal chemistry and materials science.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. The reaction of this compound with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 2-alkynylbenzaldehyde derivatives. These are versatile intermediates for the synthesis of heterocycles and natural products.

A logical workflow for these transformations is depicted below:

Synthesis of Heterocyclic Scaffolds

A significant application of this compound is in the synthesis of fused heterocyclic systems, most notably dibenzo[b,f]oxepines. These structures are present in a number of biologically active molecules. The general synthetic strategy involves the initial coupling of this compound or a related 2-halobenzaldehyde derivative with a phenol to form a diaryl ether. Subsequent intramolecular reactions lead to the formation of the seven-membered oxepine ring.

One powerful approach is the intramolecular Mizoroki-Heck reaction. In this pathway, the diaryl ether, prepared via a nucleophilic aromatic substitution or an Ullmann condensation, is further functionalized to introduce a vinyl group. The palladium-catalyzed intramolecular cyclization of this vinyl ether then proceeds to form the dibenzo[b,f]oxepine core.

The logical flow for this synthetic strategy is outlined below:

Experimental Protocols and Data

While specific multi-step experimental procedures starting directly from this compound are not extensively detailed in readily available literature, representative protocols for the key transformations can be provided based on analogous systems. The following sections detail generalized procedures for the crucial reaction types.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of toluene and water (4:1) is added the arylboronic acid (1.2 eq) and a base such as K₂CO₃ (2.0 eq). The mixture is degassed, and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), is added. The reaction is then heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |

Table 1: Representative conditions and yields for Suzuki-Miyaura coupling of aryl iodides.

General Procedure for Intramolecular Heck Reaction for Dibenzo[b,f]oxepine Synthesis

A precursor, such as a 2-(2-vinylphenoxy)benzene derivative, is dissolved in a polar aprotic solvent like DMF or acetonitrile. A palladium catalyst, typically Pd(OAc)₂ (0.1 eq), and a phosphine ligand, such as P(o-tol)₃ (0.2 eq), are added, followed by a base, for example, triethylamine (2.0 eq) or K₂CO₃ (2.0 eq). The mixture is degassed and heated to 100-140 °C. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The final product is purified by chromatography.

| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(2-Vinylphenoxy)benzaldehyde | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 60-75 |

| 2 | Diethyl 2-(2-(1-phenylvinyl)phenoxy)malonate | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 18 | 65-80 |

Table 2: Illustrative conditions for intramolecular Heck cyclization to form dibenzo[b,f]oxepine systems.

Deprotection of the Dimethoxymethyl Group

The dimethoxymethyl acetal is readily cleaved to the corresponding aldehyde under acidic conditions. The protected aldehyde is dissolved in a mixture of acetone and water, and a catalytic amount of an acid, such as p-toluenesulfonic acid or dilute HCl, is added. The reaction is typically stirred at room temperature for several hours until the deprotection is complete. The reaction mixture is then neutralized with a mild base (e.g., NaHCO₃ solution), and the product is extracted with an organic solvent. After standard workup, the aldehyde is usually obtained in high purity and yield.

| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | p-TsOH | Acetone/H₂O | 25 | 4 | >95 |

| 2 | 2M HCl | THF/H₂O | 25 | 2 | >95 |

Table 3: Typical conditions for the hydrolysis of dimethyl acetals to aldehydes.

Conclusion

This compound is a highly valuable and strategic building block in organic synthesis. Its capacity to undergo a wide range of palladium-catalyzed cross-coupling reactions, coupled with the stability of the protected aldehyde, allows for the efficient and controlled synthesis of highly functionalized aromatic compounds. Its application in the synthesis of complex heterocyclic systems like dibenzo[b,f]oxepines underscores its importance in the development of novel pharmaceuticals and functional materials. The methodologies outlined in this guide provide a framework for the effective utilization of this versatile reagent in contemporary synthetic endeavors.

1-(Dimethoxymethyl)-2-iodobenzene physical and chemical properties

An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as 2-Iodobenzaldehyde dimethyl acetal. This compound is a valuable bifunctional building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure incorporates a reactive aryl iodide moiety, ideal for cross-coupling reactions, and a protected aldehyde group (a dimethyl acetal), which can be readily deprotected for subsequent transformations. This document consolidates available data on its properties, reactivity, and synthetic applications, including detailed experimental protocols and graphical representations of its chemical utility.

Introduction

This compound (IUPAC name: 2-Iodobenzaldehyde dimethyl acetal) is an aromatic organic compound that serves as a key intermediate in multi-step synthetic pathways.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups:

-

Aryl Iodide : The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds.

-

Dimethoxymethyl Acetal : This group serves as a stable protecting group for a benzaldehyde moiety. It is resistant to many reaction conditions, particularly those involving nucleophiles or bases, but can be easily hydrolyzed under acidic conditions to reveal the reactive aldehyde.[1][2]

This dual functionality allows for sequential, regioselective modifications, making it a versatile tool for constructing complex molecular architectures.[3]

Chemical Structure:

Physical and Chemical Properties

Specific experimental data for this compound is not widely published. The properties listed below are based on available information from chemical suppliers and estimations derived from related structures.

| Property | Value | Source/Comment |

| IUPAC Name | 2-Iodobenzaldehyde dimethyl acetal | [1] |

| Synonyms | This compound | - |

| CAS Number | 57389-49-2, 24396-24-5 | Note: Multiple CAS numbers are associated with this compound.[1][4] |

| Molecular Formula | C₉H₁₁IO₂ | Calculated from structure. |

| Molecular Weight | 278.09 g/mol | Calculated from structure. |

| Appearance | Colorless to light yellow liquid or low melting solid | [1] Based on supplier data and properties of 2-iodobenzaldehyde.[5] |

| Odor | Special odor | [1] |

| Boiling Point | Not available | - |

| Melting Point | Not available | Precursor 2-iodobenzaldehyde melts at 36-39 °C.[5] |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, THF, DMF). Insoluble in water. | [1] Inferred from structure and general properties of similar compounds. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the sequential reactions of its two functional groups.

Reactions at the Aryl Iodide Site

The C-I bond is the primary site for transformations involving metal catalysis. It readily undergoes oxidative addition to low-valent transition metals, such as Palladium(0), initiating a catalytic cycle. This makes it an ideal substrate for forming new bonds at the 2-position of the benzene ring.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Ullmann Coupling: Self-coupling or reaction with other aryl halides.

Reactions at the Acetal Group

The dimethoxymethyl group is a robust protecting group for the aldehyde functionality. Its primary reaction is acid-catalyzed hydrolysis to regenerate the parent aldehyde, 2-iodobenzaldehyde, or a derivative thereof if the aryl iodide has already been functionalized.

-

Acetal Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄, or TFA) in a suitable solvent mixture (e.g., THF/water, acetone/water) cleaves the two C-O ether bonds to yield the corresponding aldehyde and two equivalents of methanol.[2][6] This transformation is typically high-yielding and clean.

The logical flow of its reactivity is depicted below.

Caption: Reactivity pathways of the title compound.

Experimental Protocols

The following are generalized protocols for key transformations involving this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 to 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-substituted benzaldehyde dimethyl acetal.

Protocol 2: Acetal Hydrolysis (Deprotection)

This protocol describes the cleavage of the acetal to reveal the aldehyde.

Materials:

-

2-Substituted benzaldehyde dimethyl acetal (from Protocol 1)

-

Solvent (e.g., Tetrahydrofuran (THF), Acetone)

-

Aqueous acid (e.g., 1M HCl, 10% H₂SO₄)

Procedure:

-

Dissolve the acetal substrate in a suitable organic solvent (e.g., THF) in a round-bottom flask.

-

Add an equal volume of aqueous acid (e.g., 1M HCl).

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 1-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material.

-

Once the reaction is complete, neutralize the acid carefully with a saturated solution of NaHCO₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a typical two-step synthetic sequence using this compound as a starting material to generate a functionalized biaryl aldehyde, a common core structure in drug development.

Caption: A typical synthetic workflow using the title compound.

Safety and Handling

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Likely to be an irritant to the eyes, skin, and respiratory system, similar to its precursor, 2-iodobenzaldehyde.[5][7] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Consult the SDS for related compounds like 2-iodobenzaldehyde for more detailed safety information.

Conclusion

This compound is a highly useful and versatile synthetic intermediate for researchers in organic chemistry and drug discovery. Its key advantage lies in the orthogonal reactivity of the aryl iodide and the protected aldehyde, which enables the strategic and sequential introduction of diverse functionalities. While detailed physical characterization is sparse in the literature, its reactivity is predictable and reliable, making it a valuable building block for the synthesis of complex target molecules.

References

- 1. 2-Iodobenzaldehyde Dimethyl Acetal Supplier China | High Purity CAS 57389-49-2 | Applications, Safety, Price & COA [iodobenzene.ltd]

- 2. google.com [google.com]

- 3. 2-Iodobenzaldehyde | 26260-02-6 | Benchchem [benchchem.com]

- 4. 24396-24-5 | 2-Iodobenzaldehyde dimethyl acetal - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. chembk.com [chembk.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Iodobenzaldehyde | C7H5IO | CID 643439 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(Dimethoxymethyl)-2-iodobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Dimethoxymethyl)-2-iodobenzene, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to reveal distinct signals for the aromatic, methoxy, and acetal protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Doublet | 1H | Aromatic H (adjacent to Iodine) |

| ~ 7.3 - 7.4 | Triplet | 1H | Aromatic H |

| ~ 7.0 - 7.1 | Triplet | 1H | Aromatic H |

| ~ 7.5 - 7.6 | Doublet | 1H | Aromatic H (adjacent to dimethoxymethyl) |

| ~ 5.5 | Singlet | 1H | Acetal CH |

| ~ 3.3 - 3.4 | Singlet | 6H | Methoxy (OCH₃) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | Aromatic C-I |

| ~ 138 - 140 | Aromatic C-CH(OCH₃)₂ |

| ~ 128 - 130 | Aromatic CH |

| ~ 127 - 129 | Aromatic CH |

| ~ 125 - 127 | Aromatic CH |

| ~ 98 - 100 | Aromatic CH |

| ~ 101 - 103 | Acetal C H(OCH₃)₂ |

| ~ 52 - 54 | Methoxy C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium-Strong | Aliphatic C-H stretch (methoxy and acetal) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1250 - 1000 | Strong | C-O stretch (acetal and methoxy) |

| ~ 750 | Strong | C-I stretch |

| 800 - 600 | Medium-Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using Electron Ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

| Predicted m/z | Relative Intensity | Assignment |

| 278 | Moderate | [M]⁺ (Molecular Ion) |

| 247 | High | [M - OCH₃]⁺ |

| 217 | Low | [M - CH(OCH₃)₂]⁺ |

| 151 | Moderate | [M - I]⁺ |

| 75 | Very High | [CH(OCH₃)₂]⁺ (Base Peak) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid sample cell.

-

-

Instrument Setup :

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample holder or the salt plates/solvent to be used. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically process the data, performing the Fourier transform and background subtraction.

-

Analyze the resulting spectrum by identifying the characteristic absorption bands and their corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a volatile liquid, a direct injection or a gas chromatography (GC-MS) inlet can be used. For GC-MS, the sample is first injected into the gas chromatograph for separation before entering the mass spectrometer.

-

For less volatile samples, a direct insertion probe may be utilized.

-

-

Ionization :

-

Electron Ionization (EI) is a common method for small organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis :

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

A detector records the abundance of each ion.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

CAS number and molecular structure of 1-(Dimethoxymethyl)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Dimethoxymethyl)-2-iodobenzene, a key synthetic intermediate. This document details its chemical identity, molecular structure, physical and chemical properties, a standard experimental protocol for its synthesis, and its applications in organic synthesis, particularly in the context of drug discovery and development.

Chemical Identity and Molecular Structure

CAS Number: 933672-30-1

Synonyms: 2-Iodobenzaldehyde dimethyl acetal

Molecular Formula: C₉H₁₁IO₂

Molecular Weight: 278.09 g/mol

Molecular Structure:

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom and a dimethoxymethyl group at the ortho (1 and 2) positions, respectively. The dimethoxymethyl group is a protected form of an aldehyde, known as a dimethyl acetal. This protecting group strategy is crucial in multi-step organic syntheses, preventing the highly reactive aldehyde from undergoing unwanted reactions.

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | Not definitively reported |

| Melting Point | Not applicable (liquid at room temperature) |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic, methoxy, and acetal protons are expected. Specific shifts would be approximately δ 7.8-7.0 (m, 4H, Ar-H), 5.5 (s, 1H, CH(OMe)₂), 3.4 (s, 6H, OCH₃). |

| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic carbons, the acetal carbon, and methoxy carbons are expected. |

Note: Specific boiling point and detailed, experimentally verified NMR data are not widely available in the public literature. The NMR data provided is an estimation based on the chemical structure.

Synthesis of this compound: An Experimental Protocol

The most common method for the synthesis of this compound is the acid-catalyzed acetalization of 2-iodobenzaldehyde.

Reaction Scheme:

The Dimethoxymethyl (DMM) Group: An In-depth Technical Guide to its Role as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dimethoxymethyl (DMM) group is an acetal-type protecting group for hydroxyl functionalities, valued in multistep organic synthesis for its stability under a range of conditions and its facile, acid-labile cleavage. This technical guide provides a comprehensive overview of the DMM group, including its application, stability profile, and orthogonality with other common protecting groups. Detailed experimental protocols for the protection of alcohols and phenols, as well as for the deprotection of the resulting DMM ethers, are presented. Quantitative data on reaction yields and conditions are summarized for comparative analysis. Furthermore, key reaction mechanisms and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of the chemical transformations.

Introduction to the Dimethoxymethyl Protecting Group

In the intricate landscape of complex molecule synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1][2][3] The dimethoxymethyl (DMM) group, with the structure -CH(OCH₃)₂, serves as a reliable and efficient protecting group for hydroxyl moieties. As an acetal, it shares many characteristics with the more commonly cited methoxymethyl (MOM) ether, exhibiting stability towards basic, nucleophilic, and many oxidizing and reducing conditions.[4][5] Its primary utility lies in its acid-lability, allowing for mild and selective deprotection, often under conditions that leave other protecting groups intact.[4]

The introduction of the DMM group can be achieved through the acid-catalyzed reaction of an alcohol with dimethoxymethane.[4] This method is advantageous as dimethoxymethane is a readily available and less hazardous alternative to reagents like chloromethyl methyl ether, which is often used for the synthesis of MOM ethers.[4]

Stability of the Dimethoxymethyl Group

The stability profile of the DMM group is a key factor in its application. A thorough understanding of its compatibility with various reaction conditions is crucial for strategic planning in multi-step synthesis.

Table 1: Stability of the Dimethoxymethyl (DMM) Group under Various Conditions

| Reagent/Condition Class | Specific Reagents/Conditions | Stability of DMM Ether |

| Acids (Brønsted and Lewis) | HCl, H₂SO₄, TFA, p-TsOH, ZnBr₂, BBr₃ | Labile |

| Bases | NaOH, KOH, NaH, n-BuLi, Grignard reagents | Stable |

| Nucleophiles | Amines, cyanides, organocuprates | Stable |

| Oxidizing Agents | PCC, PDC, Swern oxidation, MnO₂ | Generally Stable |

| Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd | Stable |

Protection of Hydroxyl Groups as Dimethoxymethyl Ethers

The protection of alcohols and phenols as their DMM ethers is typically accomplished via an acid-catalyzed reaction with dimethoxymethane.

General Reaction Scheme

Caption: General scheme for the protection of an alcohol as a DMM ether.

Experimental Protocol: Protection of a Phenol

Objective: To protect the hydroxyl group of p-hydroxybenzaldehyde as a dimethoxymethyl ether.

Materials:

-

p-Hydroxybenzaldehyde

-

Dimethoxymethane

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Methylene chloride (solvent)

-

Triethylamine

-

1N Sodium hydroxide solution

-

Water

-

Sodium sulfate (drying agent)

-

Molecular sieves (3A or 4A)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Soxhlet extractor containing molecular sieves, add p-hydroxybenzaldehyde, methylene chloride, and dimethoxymethane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.

-

Reflux the mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the acid catalyst by adding triethylamine.

-

Wash the organic layer with 1N sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Quantitative Data for Protection Reactions

While specific data for DMM protection is less abundant than for MOM protection, the following table provides representative yields for the closely related MOM protection, which can be considered analogous.

Table 2: Representative Yields for the Protection of Alcohols as Methoxymethyl (MOM) Ethers

| Substrate | Reagents | Solvent | Time | Yield (%) |

| Primary Alcohol | MOMCl, DIPEA | CH₂Cl₂ | 12 h | >90 |

| Secondary Alcohol | MOMCl, DIPEA | CH₂Cl₂ | 12 h | >90 |

| Phenol | MOMCl, K₂CO₃ | Acetone | 3-6 h | 85-95 |

| Tertiary Alcohol | MOMCl, DIPEA | CH₂Cl₂ | 24 h | 70-85 |

Deprotection of Dimethoxymethyl Ethers

The cleavage of the DMM group is most commonly achieved under acidic conditions. The mildness of the required conditions is a key advantage of this protecting group.

General Reaction Scheme

Caption: General scheme for the deprotection of a DMM ether.

Experimental Protocol: Acid-Catalyzed Deprotection

Objective: To deprotect a DMM-protected alcohol using a mild acidic catalyst.

Materials:

-

DMM-protected alcohol

-

Methanol (solvent)

-

Concentrated Hydrochloric Acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate (extraction solvent)

-

Magnesium sulfate (drying agent)

Procedure:

-

Dissolve the DMM-protected alcohol in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Quantitative Data for Deprotection Reactions

The following table summarizes various conditions and yields for the deprotection of MOM ethers, which are analogous to DMM ethers.

Table 3: Reagents and Yields for the Deprotection of Methoxymethyl (MOM) Ethers

| Substrate Type | Reagents | Solvent | Time | Yield (%) |

| Primary MOM Ether | p-TsOH | MeOH | 1 h | ~94 |

| Secondary MOM Ether | conc. HCl | MeOH | 15 min | >90 |

| Phenolic MOM Ether | ZnBr₂/n-PrSH | CH₂Cl₂ | <10 min | High |

| Tertiary MOM Ether | ZnBr₂/n-PrSH | CH₂Cl₂ | <10 min | High |

Orthogonality of the Dimethoxymethyl Group

A significant advantage of the DMM protecting group is its orthogonality with several other common protecting groups. This allows for selective deprotection in a multi-step synthesis.[2]

Orthogonality with Silyl Ethers

Silyl ethers (e.g., TBDMS, TIPS) are typically cleaved with fluoride reagents (e.g., TBAF). Under these basic or neutral conditions, the DMM group is stable. Conversely, the DMM group can be removed with mild acid without affecting most silyl ethers.

Caption: Orthogonality of DMM and TBDMS protecting groups.

Orthogonality with Benzyl Ethers

Benzyl (Bn) ethers are typically removed by hydrogenolysis (e.g., H₂/Pd-C). These conditions do not affect the DMM group. The DMM group can be cleaved with acid in the presence of a benzyl ether.

References

The Carbon-Iodine Bond in 1-(Dimethoxymethyl)-2-iodobenzene: A Gateway to Diverse Aromatic Functionality

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Synthetic Utility of a Versatile Aryl Iodide Building Block

This whitepaper provides an in-depth analysis of the reactivity of the carbon-iodine (C-I) bond in 1-(dimethoxymethyl)-2-iodobenzene, a key aromatic building block for researchers, scientists, and professionals in drug development and materials science. The strategic placement of the dimethoxymethyl group ortho to the iodine atom significantly influences the C-I bond's reactivity, offering a versatile handle for a wide array of chemical transformations. This guide summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes the underlying reaction pathways.

Introduction: The Strategic Importance of the C-I Bond

The carbon-iodine bond is the most labile among the carbon-halogen bonds, making it a prime site for facile oxidative addition in numerous transition metal-catalyzed cross-coupling reactions. In this compound, the C-I bond's reactivity is further modulated by the adjacent dimethoxymethyl group, which can exert both steric and electronic effects. This ortho substituent can influence catalyst coordination and the stability of reaction intermediates, providing unique opportunities for regioselective synthesis. Furthermore, the dimethoxymethyl group serves as a protected aldehyde, which can be unmasked post-functionalization to introduce a valuable formyl group for further synthetic elaborations.

Quantitative Analysis of C-I Bond Reactivity

The utility of this compound is demonstrated across a range of fundamental organic transformations. The following tables summarize quantitative data for key reactions, highlighting the versatility of the C-I bond in this substrate.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | K₂CO₃ | 100 | 12 | >95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | - | 80 | 6 | ~98 |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | DMF | Et₃N | 100 | 24 | High |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | - | 65 | 4 | Good |

Note: Yields are approximate and can vary based on specific reaction conditions and ligand choice. Data is compiled from representative procedures for analogous aryl iodides.

Table 2: Metal-Halogen Exchange and Subsequent Reactions

| Reaction | Reagent | Solvent | Temperature (°C) | Subsequent Reaction | Product Type |

| Lithium-Halogen Exchange | n-Butyllithium | THF or Diethyl Ether | -78 | Quenching with an electrophile | Functionalized arene |

| Grignard Reagent Formation | Magnesium (activated) | THF or Diethyl Ether | Reflux | Reaction with a carbonyl compound | Benzylic alcohol |

Experimental Protocols for Key Transformations

Detailed methodologies for the pivotal reactions involving the C-I bond of this compound are provided below. These protocols are based on established procedures for similar aryl iodides and serve as a practical guide for laboratory synthesis.

Suzuki-Miyaura Coupling

Objective: To synthesize 2-(dimethoxymethyl)-1,1'-biphenyl.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.08 equiv.).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equiv.) to the mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Lithium-Halogen Exchange

Objective: To generate 2-(dimethoxymethyl)phenyllithium for in-situ functionalization.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Electrophile of choice (e.g., benzaldehyde)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 equiv.) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

The resulting 2-(dimethoxymethyl)phenyllithium solution is ready for reaction. Slowly add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and logical workflows for the key reactions discussed.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: Experimental workflow for lithium-halogen exchange and subsequent electrophilic quench.

Conclusion

The carbon-iodine bond in this compound serves as a highly reactive and versatile functional group for the synthesis of complex aromatic molecules. Its participation in a wide range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes makes it an invaluable tool for medicinal chemists and materials scientists. The ability to unmask the dimethoxymethyl group to an aldehyde further enhances its synthetic utility, allowing for late-stage functionalization. This guide provides a foundational understanding and practical protocols to effectively utilize this powerful building block in research and development.

An In-depth Technical Guide to Hypervalent Iodine Reagents in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective transformations that are often challenging to achieve with traditional reagents.[1] These compounds feature an iodine atom in a formal oxidation state higher than +1, rendering them highly electrophilic and potent oxidizing agents.[2] Their low toxicity, ready availability, and ease of handling make them attractive alternatives to heavy metal-based reagents, aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with common hypervalent iodine reagents, with a focus on their utility in the synthesis of complex molecules relevant to drug discovery and development.

Core Hypervalent Iodine Reagents: Properties and Reactivity

The reactivity of hypervalent iodine reagents is dictated by the nature of the ligands attached to the iodine center. The most commonly employed reagents in synthesis fall into the I(III) and I(V) oxidation states.

I(III) Reagents:

-

Phenyliodine(III) Diacetate (PIDA or PhI(OAc)₂): A versatile and commercially available oxidizing agent, PIDA is widely used in a variety of transformations, including the oxidation of alcohols, Hofmann rearrangements, and palladium-catalyzed C-H functionalization reactions.[3]

-

[Hydroxy(tosyloxy)iodo]benzene (HTIB or Koser's Reagent): This reagent is particularly useful for the α-functionalization of ketones and the oxidative cyclization of various substrates.[4] It serves as a source of a tosyloxy group and a potent oxidant.

-

Diaryliodonium Salts: These salts are excellent electrophilic arylating agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] They are often used in transition metal-catalyzed cross-coupling reactions.

I(V) Reagents:

-

Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[7][8] Its high chemoselectivity and tolerance for sensitive functional groups make it a reagent of choice in the synthesis of complex natural products.[9]

-

2-Iodoxybenzoic Acid (IBX): IBX is a powerful and versatile oxidant, capable of oxidizing a wide range of functional groups. While its solubility can be a limitation, its reactivity is exceptional.

Key Synthetic Applications and Quantitative Data

Hypervalent iodine reagents facilitate a broad spectrum of synthetic transformations. The following tables summarize key applications with representative quantitative data.

Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is one of the most fundamental transformations in organic synthesis. Hypervalent iodine reagents, particularly DMP and IBX, offer significant advantages over traditional chromium- and DMSO-based oxidants due to their mild reaction conditions and high chemoselectivity.[7][9]

Table 1: Oxidation of Alcohols using Dess-Martin Periodinane (DMP) [9][10][11]

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | CH₂Cl₂ | 25 | 1 | >95 |

| 1-Octanol | 1-Octanal | CH₂Cl₂ | 25 | 1.5 | 92 |

| Cyclohexanol | Cyclohexanone | CH₂Cl₂ | 25 | 1 | 98 |

| Geraniol | Geranial | CH₂Cl₂ | 25 | 2 | 85 |

| Fmoc-prolinol | Fmoc-prolinal | CH₂Cl₂ | 25 | 1 | 88 |

C-H Functionalization

The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Hypervalent iodine reagents, often in conjunction with transition metal catalysts, have enabled significant advances in this area.[12]

Table 2: PIDA-Mediated C-H Acetoxylation

| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 8-Methylquinoline | 8-(Acetoxymethyl)quinoline | Pd(OAc)₂ | AcOH | 100 | 12 | 85 |

| Anisole | p-Anisyl acetate | Pd(OAc)₂ | AcOH | 100 | 24 | 72 |

| 2-Phenylpyridine | 2-(2-Acetoxyphenyl)pyridine | Pd(OAc)₂ | AcOH | 120 | 24 | 65 |

Arylation Reactions

Diaryliodonium salts are potent electrophilic arylating agents, providing a valuable alternative to traditional cross-coupling methodologies.[5][6]

Table 3: Diaryliodonium Salt-Mediated Arylation of Indole [5]

| Indole Substrate | Diaryliodonium Salt | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Indole | Diphenyliodonium triflate | Pd(OAc)₂ | EtOAc | 50 | 1 | 85 |

| 5-Bromoindole | Diphenyliodonium triflate | Pd(OAc)₂ | EtOAc | 50 | 1.5 | 78 |

| N-Methylindole | Diphenyliodonium triflate | Pd(OAc)₂ | EtOAc | 50 | 1 | 92 |

Experimental Protocols

Synthesis of Dess-Martin Periodinane (DMP)[13]

Materials:

-

2-Iodoxybenzoic acid (IBX)

-

Acetic anhydride

-

p-Toluenesulfonic acid (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of IBX (10.0 g, 35.7 mmol) in CH₂Cl₂ (100 mL) is added acetic anhydride (20 mL, 212 mmol).

-

A catalytic amount of p-toluenesulfonic acid (approx. 100 mg) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 2 hours, during which time the solid IBX dissolves.

-

The reaction mixture is then cooled to 0 °C and the product is precipitated by the slow addition of diethyl ether (200 mL).

-

The white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford DMP.

Oxidation of a Primary Alcohol using DMP[7]

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

To a solution of the primary alcohol (1.0 mmol) in CH₂Cl₂ (10 mL) is added DMP (1.1 mmol) in one portion.

-

The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution (20 mL).

-

The mixture is stirred vigorously until the layers are clear.

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.

Synthesis of a Diaryliodonium Salt[5][6]

Materials:

-

Iodoarene (e.g., iodobenzene)

-

Arene (e.g., mesitylene)

-

m-Chloroperbenzoic acid (m-CPBA)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

Procedure:

-

To a solution of the iodoarene (1.0 equiv) and the arene (1.1 equiv) in CH₂Cl₂ at 0 °C is added m-CPBA (1.1 equiv).

-

Trifluoromethanesulfonic acid (1.1 equiv) is then added dropwise to the stirred mixture.

-

The reaction is stirred at 0 °C for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the diaryliodonium salt.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving hypervalent iodine reagents.

Conclusion

Hypervalent iodine reagents have secured a prominent place in the synthetic chemist's toolbox, offering a powerful and often more environmentally benign alternative to traditional methods. Their diverse reactivity, spanning from selective oxidations to intricate C-H functionalizations and arylations, makes them invaluable in the synthesis of complex molecules, particularly in the context of drug discovery and development. A thorough understanding of their properties, reaction scope, and experimental protocols, as outlined in this guide, is crucial for leveraging their full potential in contemporary organic synthesis. As research in this field continues to evolve, the development of new chiral reagents and catalytic systems promises to further expand the synthetic utility of these remarkable compounds.

References

- 1. Hypervalent iodine-mediated oxidation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. baranlab.org [baranlab.org]

- 3. Iodosobenzene Diacetate [organic-chemistry.org]

- 4. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Site-Selective C–H Functionalization of (Hetero)Arenes via Transient, Non-Symmetric Iodanes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding aryl halides in cross-coupling reactions

An In-depth Technical Guide to Aryl Halides in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and selectivity.[1][2] At the heart of these transformations lies the aryl halide (Ar-X), a versatile and widely available electrophilic partner. The ability to strategically couple aryl halides with a vast array of nucleophilic reagents has revolutionized the synthesis of complex molecules, profoundly impacting fields from materials science to medicinal chemistry.[2] Pharmaceutical companies extensively use these methods to prepare new drug candidates and manufacture approved substances on a commercial scale.[2] This guide provides a detailed exploration of the role of aryl halides in these critical reactions, focusing on their reactivity, mechanistic pathways, and practical application.

The Aryl Halide: Reactivity and Role

The reactivity of an aryl halide in a cross-coupling reaction is primarily dictated by the nature of the halogen atom (X) and the electronic properties of the aromatic ring. The central event involving the aryl halide is the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond.[3]

1.1. The Halogen Leaving Group

The propensity of an aryl halide to undergo oxidative addition is inversely related to its C-X bond dissociation energy. This establishes a clear reactivity trend:

Ar-I > Ar-Br > Ar-OTf (triflate) > Ar-Cl >> Ar-F [4]

-

Aryl Iodides (Ar-I): Being the most reactive, they undergo oxidative addition readily, often under mild conditions.[4]

-

Aryl Bromides (Ar-Br): These are very common substrates, balancing good reactivity with greater stability and lower cost compared to iodides.[3]

-

Aryl Triflates (Ar-OTf): As pseudohalides, triflates are excellent leaving groups and their reactivity is often comparable to aryl bromides.[5][6]

-

Aryl Chlorides (Ar-Cl): Due to a stronger C-Cl bond, they are the least reactive of the common halides.[3][7] Their activation was a significant challenge, overcome by the development of specialized, electron-rich, and bulky phosphine or N-heterocyclic carbene (NHC) ligands that enhance the electron density of the palladium center, facilitating oxidative addition.[3][8]

-

Aryl Fluorides (Ar-F): The C-F bond is generally too strong to be cleaved by conventional palladium catalysts, making them unsuitable for most cross-coupling reactions.[4]

This reactivity difference allows for selective couplings. For instance, in a molecule containing both an iodide and a bromide, the reaction can often be directed to the more reactive C-I bond by controlling the reaction conditions.[5][9]

1.2. Electronic Effects of the Aryl Ring

The rate of oxidative addition is also influenced by substituents on the aromatic ring.

-

Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) increase the electrophilicity of the carbon atom attached to the halogen, making the aryl halide more susceptible to oxidative addition and thus increasing the reaction rate.[3][8]

-

Electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) have the opposite effect, decreasing the rate of oxidative addition.[8]

The General Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common three-step catalytic cycle involving Pd(0) and Pd(II) oxidation states.[10][11]

References

- 1. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(Dimethoxymethyl)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl scaffolds, which are prevalent in many biologically active compounds.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(dimethoxymethyl)-2-iodobenzene with various arylboronic acids. The dimethoxymethyl group serves as a protected aldehyde, offering a versatile handle for subsequent synthetic transformations. The successful execution of this coupling is contingent on carefully selected reaction conditions that promote efficient C-C bond formation while preserving the integrity of the acetal protecting group. These application notes provide a generalized protocol and collate data from various Suzuki-Miyaura reactions on analogous systems to guide the user in developing a specific procedure for this substrate.

Key Reaction Parameters

The successful Suzuki-Miyaura coupling of this compound is dependent on the judicious choice of catalyst, ligand, base, and solvent. The presence of the ortho-dimethoxymethyl group can influence the reactivity of the C-I bond and requires conditions that are mild enough to prevent the premature deprotection of the acetal.

Typical Reaction Scheme:

Data Summary

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 |

| 2 | 1-Iodo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 88 |

| 3 | 1-Iodo-4-methoxybenzene | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 80 | 24 | 92 |

| 4 | 2-Iodotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | THF/H₂O (5:1) | 80 | 18 | 90 |

Note: The yields reported are for analogous Suzuki-Miyaura reactions and should be considered as a guide for the reaction of this compound. Actual yields may vary depending on the specific substrates and optimized conditions.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

-

Phosphine ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (if applicable, 1-2 times the mol% of the palladium precursor).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the degassed base solution (e.g., K₃PO₄ dissolved in a minimal amount of degassed water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(dimethoxymethyl)biaryl product.

Caution: Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere. Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood.

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols: Formation of (2-(Dimethoxymethyl)phenyl)magnesium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formation of the Grignard reagent, (2-(dimethoxymethyl)phenyl)magnesium iodide, from 1-(dimethoxymethyl)-2-iodobenzene. The dimethoxymethyl group serves as a protected aldehyde, making this Grignard reagent a valuable synthon for the introduction of a masked ortho-formylphenyl group in organic synthesis. This is particularly useful in the construction of complex biaryl systems and other molecular architectures relevant to drug discovery and materials science. The protocols provided are based on established methods for the preparation of aryl Grignard reagents, with special considerations for the acetal functionality.

Introduction

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides bearing sensitive functional groups requires careful selection of reaction conditions to avoid undesired side reactions. The dimethoxymethyl group, an acetal, is generally stable under the basic conditions of Grignard reagent formation and serves as an excellent protecting group for an aldehyde. The successful formation of (2-(dimethoxymethyl)phenyl)magnesium iodide opens avenues for its use in various cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, to synthesize sterically hindered biaryls and other complex molecules. Subsequent deprotection of the acetal moiety reveals the aldehyde, providing a handle for further functionalization.

Data Presentation

The following table summarizes the key quantitative data for the formation of (2-(dimethoxymethyl)phenyl)magnesium iodide. The data is compiled from typical yields and reaction parameters observed for the formation of related ortho-substituted aryl Grignard reagents.

| Parameter | Value | Notes |

| Starting Material | This compound | Purity > 98% recommended |

| Reagent | Magnesium turnings | Activated prior to use |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Distilled from sodium/benzophenone |

| Initiator | Iodine (a single crystal) or 1,2-Dibromoethane (few drops) | Used to initiate the reaction |

| Reaction Temperature | Room Temperature to 40 °C | Gentle reflux may be observed upon initiation |

| Reaction Time | 2 - 4 hours | Monitored by the disappearance of magnesium |

| Typical Yield | 85 - 95% | Based on subsequent trapping reactions |

| Concentration | ~0.5 - 1.0 M in THF | Determined by titration |

Experimental Protocols

Materials and Reagents:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Anhydrous N,N-dimethylformamide (DMF) for trapping experiment

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Protocol 1: Formation of (2-(Dimethoxymethyl)phenyl)magnesium Iodide

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

-

Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Observation of Initiation: The reaction is initiated when the color of the iodine fades and gentle refluxing of the solvent is observed. If the reaction does not start, gently warm the flask with a heat gun.

-

Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (up to 40 °C) for 2-4 hours, or until the magnesium turnings are consumed. The resulting grey to brownish solution is the Grignard reagent.

Protocol 2: Titration and Quantification of the Grignard Reagent

Standardization of the prepared Grignard reagent is crucial for its use in subsequent reactions. A common method involves titration against a known amount of a proton source, such as sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline.

Protocol 3: Trapping of the Grignard Reagent with an Electrophile (Example: Formation of 2-(Dimethoxymethyl)benzaldehyde)

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) in anhydrous THF to 0 °C.

-

Addition of Grignard Reagent: Slowly add the prepared (2-(dimethoxymethyl)phenyl)magnesium iodide solution to the cold DMF solution via a cannula.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-(dimethoxymethyl)benzaldehyde.

Visualizations

Caption: Reaction scheme for the formation of the Grignard reagent.

Caption: Experimental workflow for Grignard reagent formation.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a strict inert atmosphere (nitrogen or argon).

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware and reagents are thoroughly dried.

-

The reaction can be exothermic, especially during initiation. Proper cooling and controlled addition of the aryl iodide are necessary.

-

Handle magnesium turnings with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The formation of (2-(dimethoxymethyl)phenyl)magnesium iodide is a reliable and crucial step for the synthesis of ortho-formyl substituted biaryls and other complex organic molecules. The acetal protecting group is robust under the reaction conditions, allowing for the selective formation of the desired organometallic species. By following the detailed protocols and safety precautions outlined in this document, researchers can successfully prepare and utilize this versatile Grignard reagent in their synthetic endeavors.

Application Note: Deprotection of Dimethoxymethyl Acetal to Yield 2-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the deprotection of 1-iodo-2-(dimethoxymethyl)benzene to synthesize 2-iodobenzaldehyde. The aldehyde functional group is a versatile moiety in organic synthesis, crucial for the construction of complex molecules in medicinal chemistry and materials science. Protecting it as a dimethoxymethyl acetal allows for transformations on other parts of the molecule without affecting the aldehyde. This document outlines a standard acid-catalyzed hydrolysis method for the efficient removal of the acetal protecting group, yielding the desired 2-iodobenzaldehyde.

Introduction

The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. Aldehydes are particularly reactive functional groups that often require protection to prevent unwanted side reactions. The dimethoxymethyl acetal is a common protecting group for aldehydes due to its stability under neutral and basic conditions, and its facile cleavage under acidic conditions.[1] The regeneration of the aldehyde from its acetal is typically achieved through acid-catalyzed hydrolysis.[2] This process involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion, which is then attacked by water to ultimately afford the aldehyde.

This protocol focuses on the specific deprotection of 1-iodo-2-(dimethoxymethyl)benzene, a key intermediate in the synthesis of various pharmaceutical and materials science targets. The presence of the iodo substituent makes 2-iodobenzaldehyde a valuable building block for cross-coupling reactions.

Reaction and Mechanism

The deprotection of 1-iodo-2-(dimethoxymethyl)benzene proceeds via an acid-catalyzed hydrolysis mechanism. The overall reaction is as follows:

Chemical Reaction Workflow

Caption: Acid-catalyzed hydrolysis of 1-iodo-2-(dimethoxymethyl)benzene.

Experimental Protocol

This protocol is a general guideline based on standard acid-catalyzed acetal deprotection procedures. Optimal conditions may vary depending on the scale of the reaction and the purity of the starting material.

Materials:

-

1-iodo-2-(dimethoxymethyl)benzene

-

Acetone

-

Deionized water

-

Hydrochloric acid (1M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-iodo-2-(dimethoxymethyl)benzene in a mixture of acetone and water (typically a 4:1 to 10:1 ratio).

-

Acidification: To the stirring solution, add a catalytic amount of 1M hydrochloric acid. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reaction Time: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Gentle heating may be applied to accelerate the reaction if necessary.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-iodobenzaldehyde.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation

The following table summarizes typical quantitative data for the deprotection of substituted benzaldehyde dimethyl acetals. Please note that specific yields and reaction times for 2-iodobenzaldehyde may vary.

| Starting Material | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Benzaldehyde dimethyl acetal | Amberlite IR-120, Dioxane/Water, 298-328 K | Variable | - (Kinetics Study) | [3] |

| Substituted benzaldehyde dimethyl acetals | SDS or AOT, constant pH | Variable | - (Kinetics Study) | [4] |

Signaling Pathway Diagram

The logical relationship of the experimental workflow can be visualized as follows:

Caption: Experimental workflow for the deprotection of dimethoxymethyl acetal.

Conclusion

The deprotection of 1-iodo-2-(dimethoxymethyl)benzene to 2-iodobenzaldehyde is a straightforward and efficient transformation using acid-catalyzed hydrolysis. The provided protocol offers a reliable method for researchers in organic synthesis and drug development. The resulting 2-iodobenzaldehyde is a valuable intermediate for further synthetic elaborations.

References

Application of 1-(Dimethoxymethyl)-2-iodobenzene in the Synthesis of Papaverine

Introduction